molecular formula C26H33N5O7 B12099284 Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC

Ac-DL-Ala-DL-Ala-DL-Pro-DL-Ala-AMC

Cat. No.: B12099284
M. Wt: 527.6 g/mol
InChI Key: LJRRZGJQRVCKSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-ALA-ALA-PRO-ALA-AMC involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the 7-amido-4-methylcoumarin group. The process typically begins with the protection of amino groups using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. The amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the 7-amido-4-methylcoumarin group is attached .

Industrial Production Methods

Industrial production of AC-ALA-ALA-PRO-ALA-AMC follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

AC-ALA-ALA-PRO-ALA-AMC primarily undergoes enzymatic cleavage reactions. The compound is a substrate for proteases, which cleave the peptide bond between the alanine and 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin product .

Common Reagents and Conditions

The enzymatic reactions involving AC-ALA-ALA-PRO-ALA-AMC typically require buffer solutions such as phosphate-buffered saline (PBS) at physiological pH. The reactions are carried out at temperatures ranging from 25°C to 37°C, depending on the specific protease being studied .

Major Products Formed

The major product formed from the enzymatic cleavage of AC-ALA-ALA-PRO-ALA-AMC is 7-amido-4-methylcoumarin, which exhibits strong blue fluorescence. This product is easily detectable using fluorescence spectroscopy .

Mechanism of Action

The mechanism of action of AC-ALA-ALA-PRO-ALA-AMC involves its cleavage by specific proteases. The protease binds to the substrate and hydrolyzes the peptide bond between the alanine and 7-amido-4-methylcoumarin. This reaction releases the fluorescent 7-amido-4-methylcoumarin, which can be quantitatively measured to determine protease activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AC-ALA-ALA-PRO-ALA-AMC is unique due to its specific substrate properties for certain proteases, making it highly valuable in biochemical assays. Its ability to generate a bright blue fluorescent product upon cleavage allows for sensitive and accurate measurement of protease activity .

Properties

Molecular Formula

C26H33N5O7

Molecular Weight

527.6 g/mol

IUPAC Name

1-[2-(2-acetamidopropanoylamino)propanoyl]-N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H33N5O7/c1-13-11-22(33)38-21-12-18(8-9-19(13)21)30-24(35)15(3)28-25(36)20-7-6-10-31(20)26(37)16(4)29-23(34)14(2)27-17(5)32/h8-9,11-12,14-16,20H,6-7,10H2,1-5H3,(H,27,32)(H,28,36)(H,29,34)(H,30,35)

InChI Key

LJRRZGJQRVCKSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)C

Origin of Product

United States

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